METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE is a chemical compound with the molecular formula C26H28O6. It is a derivative of glucose, where the hydroxyl group at the sixth position is protected by a trityl group. This compound is often used in organic synthesis, particularly in the preparation of more complex carbohydrate structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE typically involves the protection of the hydroxyl group at the sixth position of methyl alpha-D-glucopyranoside with a trityl group. This can be achieved using trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. The process involves the use of large-scale reactors and purification systems to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups that are not protected by the trityl group.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the trityl group.
Substitution: The trityl group can be removed under acidic conditions, allowing for further functionalization of the glucose molecule.
Common Reagents and Conditions:
Oxidation: Periodate oxidation can be used to cleave specific bonds within the glucose ring.
Substitution: Acidic conditions, such as the use of hydrochloric acid, can remove the trityl group.
Major Products Formed:
Oxidation: Products typically include aldehydes and carboxylic acids, depending on the specific oxidation conditions.
Substitution: Removal of the trityl group yields methyl alpha-D-glucopyranoside, which can be further functionalized.
Scientific Research Applications
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE is used extensively in scientific research, particularly in the fields of organic chemistry and biochemistry. It serves as a protected form of glucose, allowing researchers to selectively modify other positions on the glucose molecule without affecting the sixth position. This is particularly useful in the synthesis of complex carbohydrates and glycoconjugates, which are important in the study of biological processes and the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE primarily involves its role as a protected glucose derivative. The trityl group provides steric hindrance, preventing reactions at the sixth position while allowing modifications at other positions. This selective protection is crucial in the stepwise synthesis of complex carbohydrate structures.
Comparison with Similar Compounds
- Methyl 6-O-trityl-alpha-D-galactopyranoside
- Methyl 6-O-trityl-beta-D-glucopyranoside
- Methyl 6-O-trityl-alpha-D-mannopyranoside
Comparison: METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE is unique due to its specific configuration and the position of the trityl group. Compared to its analogs, it offers distinct reactivity and selectivity, making it particularly useful in the synthesis of specific carbohydrate structures. The choice of compound depends on the desired modifications and the specific requirements of the synthetic pathway.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22-,23+,24-,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-RXFVIIJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.